Tivozanib Demonstrates Sub-Nanomolar VEGFR-2 Potency, Surpassing First-Generation TKIs
Tivozanib exhibits picomolar potency against VEGFR-2, with an IC50 of 0.16 nM (160 pM) [1]. This is a key differentiator, as it is approximately two orders of magnitude more potent than first-generation multi-kinase inhibitors sunitinib, sorafenib, and pazopanib, which have reported IC50 values of 34 nM, 28 nM, and 15 nM, respectively [2]. This dramatic difference in primary target affinity underscores tivozanib's optimized chemical design for VEGFR engagement.
| Evidence Dimension | VEGFR-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.16 nM (160 pM) |
| Comparator Or Baseline | Sunitinib: 34 nM; Sorafenib: 28 nM; Pazopanib: 15 nM |
| Quantified Difference | Tivozanib is ~212-fold more potent than sunitinib, ~175-fold more potent than sorafenib, and ~94-fold more potent than pazopanib against VEGFR-2. |
| Conditions | In vitro kinase inhibition assay (biochemical). |
Why This Matters
Substantially higher potency at the intended primary target translates to potentially lower effective doses, which is a critical parameter for in vivo studies to mitigate off-target toxicity.
- [1] Nakamura K, et al. KRN951, a highly potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, has antitumor activities and affects functional vascular properties. Cancer Res. 2006;66(18):9134-9142. View Source
- [2] Cowey CL. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Drug Des Devel Ther. 2013;7:519-527. (Adapted from Table 1). View Source
